

An In-depth Technical Guide to 3-Methoxy-5-(methylthio)benzaldehyde

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Compound of Interest

Compound Name: 3-Methoxy-5-(methylthio)benzaldehyde
Cat. No.: B14761674

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Abstract

3-Methoxy-5-(methylthio)benzaldehyde is an aromatic aldehyde of increasing interest within the fields of organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising an aldehyde, a methoxy group, and a methylthio ether—offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic characterization, validated synthesis and purification protocols, and a discussion of its reactivity and applications. The content herein is intended to serve as a technical resource for researchers, chemists, and drug development professionals engaged in synthetic and pharmaceutical sciences.

Physicochemical and Structural Properties

3-Methoxy-5-(methylthio)benzaldehyde is a substituted aromatic compound. The strategic placement of an electron-donating methoxy group, a versatile methylthio group, and a reactive aldehyde function on the benzene ring makes it a valuable intermediate in synthetic chemistry.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂ S	
Molecular Weight	182.24 g/mol	
Appearance	Typically a pale yellow solid or oil	
CAS Number	136030-74-7	
Boiling Point	Data not widely available; estimated to be >200 °C at atmospheric pressure	
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO)	

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of a synthetic compound. The following data represent typical spectral characteristics for **3-Methoxy-5-(methylthio)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (Proton NMR): In a typical spectrum (recorded in CDCl₃), the following key signals are observed:
 - Aldehyde Proton (-CHO): A sharp singlet appearing far downfield, typically around δ 9.8-10.0 ppm.
 - Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets, or singlets depending on coupling) are characteristic of the 1,3,5-substitution pattern.

- Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-3.9 ppm.
- Methylthio Protons (-SCH₃): A sharp singlet integrating to three protons, appearing further upfield than the methoxy signal, typically around δ 2.5 ppm.
- ¹³C-NMR (Carbon NMR): The carbon spectrum provides complementary information:
 - Aldehyde Carbonyl (C=O): A distinct peak in the downfield region, typically δ 190-192 ppm.
 - Aromatic Carbons: Six signals corresponding to the benzene ring carbons, with chemical shifts influenced by the attached substituents. The carbon attached to the aldehyde will be the most downfield of this group.
 - Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
 - Methylthio Carbon (-SCH₃): A signal around δ 15-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is critical for identifying key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is observed in the region of 1690-1710 cm⁻¹. This is a hallmark of an aromatic aldehyde.
- C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹.
- C-O Stretch (Methoxy Ether): A characteristic band appears around 1200-1260 cm⁻¹.
- Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at $m/z = 182$. Key fragmentation patterns would include the loss of the aldehyde proton (M-1), the formyl group (M-29), or the methyl group from the methylthio moiety (M-15).

Synthesis and Purification

The synthesis of **3-Methoxy-5-(methylthio)benzaldehyde** can be achieved through several routes. A common and reliable method involves the methylthiolation of a suitably substituted aryl halide.

Synthesis Workflow: Copper-Catalyzed Methylthiolation

This protocol describes a common laboratory-scale synthesis starting from 3-iodo-5-methoxybenzaldehyde using Dimethyl Sulfoxide (DMSO) as the methylthio source. This approach is valued for its operational simplicity and the use of readily available reagents.^[1]

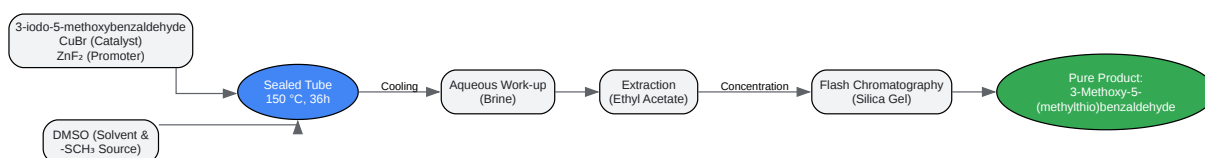
- **Catalyst:** Copper(I) bromide (CuBr) is an effective and inexpensive catalyst for C-S cross-coupling reactions. It facilitates the activation of the aryl iodide.
- **Methylthio Source:** DMSO serves a dual role as both the solvent and the source of the methylthio group, simplifying the reaction setup.
- **Additive:** Zinc Fluoride (ZnF₂) can act as a promoter, potentially facilitating the catalytic cycle.
- **Temperature:** Elevated temperatures (e.g., 150 °C) are required to drive the reaction and enable the decomposition of DMSO to generate the active methylthiolating species.
- **Reaction Setup:** To a sealable reaction tube, add 3-iodo-5-methoxybenzaldehyde (1.0 eq), Copper(I) bromide (CuBr, 0.1 eq), and Zinc Fluoride (ZnF₂, 2.0 eq).
- **Solvent Addition:** Add anhydrous Dimethyl Sulfoxide (DMSO) to the tube to achieve a suitable concentration (e.g., 0.2 M).
- **Sealing and Heating:** Securely seal the reaction tube and place it in a preheated oil bath or heating block at 150 °C.
- **Reaction Monitoring:** Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-36 hours).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Add brine (saturated NaCl solution) to the reaction tube and transfer the contents to a separatory

funnel.

- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
- Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

The crude residue is best purified by flash column chromatography on silica gel.

- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.
- Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
- Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield **3-Methoxy-5-(methylthio)benzaldehyde** as a purified solid or oil.



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Caption: Copper-Catalyzed Synthesis Workflow.

Chemical Reactivity and Applications

The utility of **3-Methoxy-5-(methylthio)benzaldehyde** lies in the distinct reactivity of its three functional groups, allowing for selective chemical transformations.

- Aldehyde Group: This is the most reactive site, readily participating in a wide range of classical aldehyde reactions:
 - Oxidation: Can be oxidized to the corresponding carboxylic acid (3-methoxy-5-(methylthio)benzoic acid) using standard oxidants like potassium permanganate (KMnO_4) or Jones reagent.
 - Reduction: Can be selectively reduced to the benzyl alcohol (3-methoxy-5-(methylthio)benzyl alcohol) using mild reducing agents such as sodium borohydride (NaBH_4).
 - Reductive Amination: Serves as a key substrate for synthesizing secondary and tertiary amines by reacting with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction in drug discovery for building molecular complexity.[2]
 - Wittig Reaction: Reacts with phosphorus ylides to form alkenes, enabling carbon-carbon bond formation.
 - Condensation Reactions: Can undergo aldol or Knoevenagel condensations.
- Methylthio Group ($-\text{SCH}_3$):
 - Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide ($-\text{SOCH}_3$) or a sulfone ($-\text{SO}_2\text{CH}_3$) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Controlling the stoichiometry of the oxidant allows for selective formation of either the sulfoxide or sulfone, which dramatically alters the electronic properties of the molecule.
 - This transformation is significant in medicinal chemistry, as sulfoxides and sulfones are common functional groups in pharmacologically active compounds, often improving solubility and metabolic stability.

- Aromatic Ring:
 - The electron-donating nature of the methoxy and methylthio groups activates the ring towards electrophilic aromatic substitution. Reactions like nitration or halogenation would likely occur at the positions ortho to the activating groups (C2, C4, C6 positions).

Applications in Drug Development and Organic Synthesis

3-Methoxy-5-(methylthio)benzaldehyde is not typically a final drug product but rather a crucial intermediate. Its value lies in its role as a versatile building block for creating more complex molecules with potential therapeutic activity.^[2]^[3] It is particularly useful in the synthesis of novel heterocyclic compounds and other scaffolds used in the development of antibacterial and anticancer agents.^[3] The ability to sequentially or selectively modify its three functional groups provides a powerful strategy for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures:
 - Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
 - Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.^[4] Wash hands thoroughly after handling.
 - Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.^[5] Store under an inert atmosphere to prevent oxidation.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[6]

Conclusion

3-Methoxy-5-(methylthio)benzaldehyde is a functionally rich aromatic compound with significant potential as a synthetic intermediate. Its well-defined physicochemical and spectroscopic properties, coupled with its versatile reactivity, make it a valuable tool for chemists in both academic and industrial research. This guide has provided the foundational technical information required for its effective synthesis, characterization, and application, particularly within the context of pharmaceutical research and development.

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